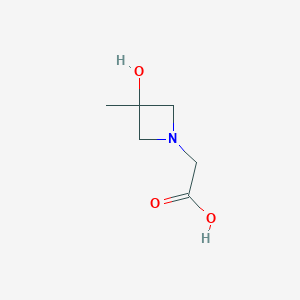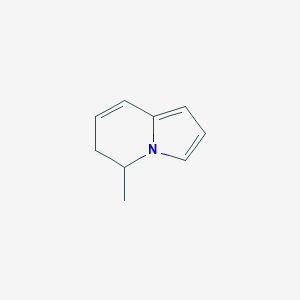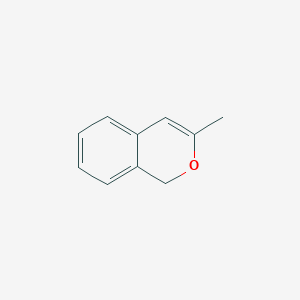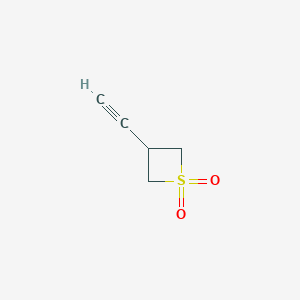
(R)-2-(3-Oxocyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3 It is characterized by a cyclopentane ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:
Cyclopentanone Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the ketone group at the third position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving a suitable acylating agent.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclopentyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclopentyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
®-2-(3-Oxocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Cyclopentanone: Lacks the acetic acid moiety.
2-Cyclopentylacetic acid: Lacks the ketone group at the third position.
3-Oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: ®-2-(3-Oxocyclopentyl)acetic acid is unique due to the presence of both the ketone group and the acetic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-[(1R)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
Clé InChI |
NNTQQGRYWUZPQQ-RXMQYKEDSA-N |
SMILES isomérique |
C1CC(=O)C[C@@H]1CC(=O)O |
SMILES canonique |
C1CC(=O)CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)








![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)




